REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH:4]=[CH:3][O:2]1.[C:7]1(=[O:14])[O:11][CH2:10][CH:9]([CH:12]=C)[O:8]1.FC1C=CC=CC=1>>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:7](=[O:14])([O:8][CH2:9][CH3:12])[O:11][CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OC=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OC(CO1)C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
phosphazene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
LiPF6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtaining a mixed solution
|
Type
|
CUSTOM
|
Details
|
obtaining a non-aqueous electrolyte
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |